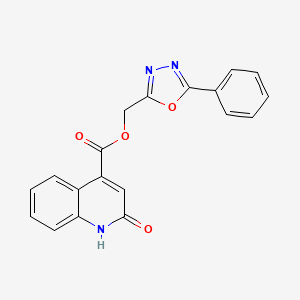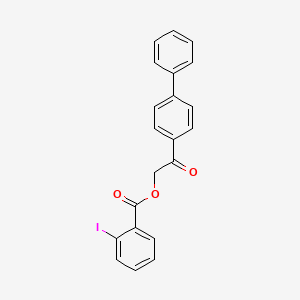![molecular formula C21H14FN3O2S B5172251 N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5172251.png)
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide, also known as BF-168, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of carbonothioylamino benzamides and has been found to possess a wide range of biological activities. In
作用機序
The mechanism of action of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide is not fully understood, but it has been proposed that it acts by inhibiting the activity of various enzymes and signaling pathways. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has been found to possess several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has also been found to inhibit angiogenesis, which is the process of new blood vessel formation, by inhibiting the activity of vascular endothelial growth factor (VEGF). In addition, N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. In addition, N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has been found to possess low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide. One of the potential applications of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide is in the treatment of cancer. Further studies are needed to investigate the potential of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide as a cancer therapeutic agent. In addition, the anti-inflammatory properties of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to investigate the potential of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide in these diseases. Finally, the development of more soluble analogs of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide can improve its efficacy and make it a more suitable candidate for clinical trials.
Conclusion:
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide is a relatively simple and efficient process, and it has been found to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. Further studies are needed to investigate the potential of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide as a therapeutic agent in various diseases.
合成法
The synthesis of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide involves the reaction of 4-fluorobenzoic acid with thionyl chloride to yield 4-fluorobenzoyl chloride. This intermediate is then reacted with 3-(1,3-benzoxazol-2-yl)aniline to yield the final product, N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide. The synthesis of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has been reported in several scientific papers and has been found to be a relatively simple and efficient process.
科学的研究の応用
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. Several studies have reported the inhibitory effect of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide on the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
特性
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O2S/c22-15-10-8-13(9-11-15)19(26)25-21(28)23-16-5-3-4-14(12-16)20-24-17-6-1-2-7-18(17)27-20/h1-12H,(H2,23,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXIIJAYFZUYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(1,3-Benzoxazol-2-YL)phenyl]-1-(4-fluorobenzoyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(3-chloro-4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172173.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5172174.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172177.png)
![3-chloro-5-(4-chlorophenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172180.png)
![ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5172186.png)
![N-(2,4-difluorophenyl)-4-[(dimethylamino)sulfonyl]-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5172198.png)
![6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5172209.png)

![4-({3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonic acid](/img/structure/B5172219.png)

![[(1-{[1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B5172239.png)
![5-[(5-iodo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172254.png)
![1-(3-methoxybenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5172261.png)
